9-methyl-4-oxo-N-((1R,5R)-3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
10-methyl-2-oxo-N-(3,3,5-trimethylcyclohexyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-12-8-14(11-21(3,4)10-12)22-18(25)16-9-15-19(27-16)23-17-13(2)6-5-7-24(17)20(15)26/h5-7,9,12,14H,8,10-11H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDYVOVNAYOQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-methyl-4-oxo-N-((1R,5R)-3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a synthetic derivative with potential biological applications. This article explores its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrido-thieno-pyrimidine core, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A comparative study showed that derivatives of thieno-pyrimidines had enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Escherichia coli .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| 9-Methyl Compound | 0.004 - 0.03 | 0.008 - 0.06 | E. cloacae, E. coli |
| Comparison Compound A | 0.015 | 0.030 | S. aureus |
| Comparison Compound B | 0.008 | 0.020 | B. cereus |
Anti-inflammatory Effects
In vitro studies have shown that related compounds inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential use in treating inflammatory diseases .
Anticancer Properties
Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines through the activation of caspase pathways . Further research is needed to elucidate the specific mechanisms involved.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various thieno-pyrimidine derivatives for their antimicrobial efficacy. The results demonstrated that the compound exhibited superior activity compared to traditional antibiotics like ampicillin and streptomycin .
In Vivo Studies
Animal model studies are ongoing to assess the pharmacokinetics and bioavailability of the compound. Initial findings suggest promising absorption rates and metabolic stability, making it a candidate for further development in therapeutic applications .
Comparison with Similar Compounds
Core Heterocyclic Modifications
The thieno-pyrido-pyrimidine scaffold is shared across multiple analogs, but substituent variations significantly alter activity and properties:
Key Observations :
- Anti-Plasmodial Activity : Chlorophenyl derivatives (e.g., 9s, 9u) exhibit potent antiplasmodial activity, suggesting electron-withdrawing groups enhance efficacy in this context .
- Steric and Stereochemical Effects : The target compound’s chiral cyclohexyl group may improve binding specificity compared to planar aromatic substituents (e.g., thiazolyl or methylthiophenyl) .
Physicochemical Properties
Notes:
- Thiazole and methylthiophenyl analogs exhibit moderate logP values, balancing solubility and permeability .
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
